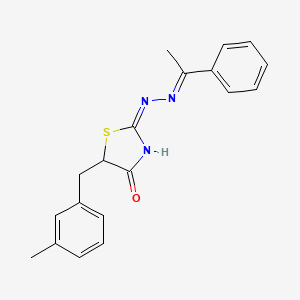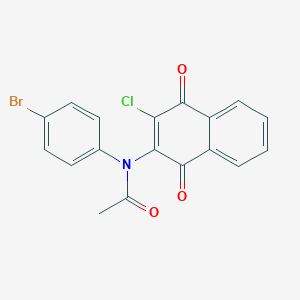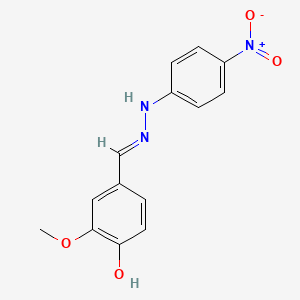
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) is a complex organic compound that belongs to the class of thiazolidinediones and hydrazones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the thiazolidinedione ring with a hydrazone moiety, which may contribute to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) typically involves the following steps:
Formation of Thiazolidinedione Ring: The thiazolidinedione ring can be synthesized by the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced through a nucleophilic substitution reaction using a 3-methylbenzyl halide.
Formation of the Hydrazone Moiety: The hydrazone moiety is formed by the condensation of the thiazolidinedione derivative with an appropriate hydrazine derivative, such as 1-phenylethylidene hydrazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the hydrazone moiety to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
科学的研究の応用
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antidiabetic agent due to the thiazolidinedione moiety, which is known to improve insulin sensitivity.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) involves its interaction with specific molecular targets and pathways. The thiazolidinedione ring is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The hydrazone moiety may contribute to its antimicrobial activity by interacting with microbial enzymes and disrupting their function.
類似化合物との比較
Similar Compounds
5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE: Lacks the hydrazone moiety, which may result in different biological activities.
2-((1-PHENYLETHYLIDENE)HYDRAZONE): Lacks the thiazolidinedione ring, which may affect its antidiabetic potential.
Uniqueness
The combination of the thiazolidinedione ring and the hydrazone moiety in 5-(3-METHYLBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-((1-PHENYLETHYLIDENE)HYDRAZONE) makes it unique, as it may exhibit a broader range of biological activities compared to its individual components. This dual functionality can be advantageous in developing multifunctional therapeutic agents.
特性
IUPAC Name |
(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-8-15(11-13)12-17-18(23)20-19(24-17)22-21-14(2)16-9-4-3-5-10-16/h3-11,17H,12H2,1-2H3,(H,20,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWAFWEONYKHV-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=C(C)C3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C(/C)\C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6110154.png)

![N,N-dimethyl-2-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B6110173.png)
![methyl 2,2-dimethyl-5-[(methylamino)methylene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6110174.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6110181.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6110197.png)
![2-[1-isobutyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6110207.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6110213.png)


![(3E)-1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylidene]guanidine](/img/structure/B6110240.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-4-methoxybenzamide](/img/structure/B6110243.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6110244.png)
![1'-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}spiro[indene-1,4'-piperidine]](/img/structure/B6110255.png)
